molecular formula C21H27N3O2 B5314258 N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

Cat. No. B5314258
M. Wt: 353.5 g/mol
InChI Key: FDTASDYXTJLDRL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, also known as O-Desmethylvenlafaxine, is a chemical compound that has attracted significant attention in scientific research due to its potential pharmacological properties. This compound is a metabolite of Venlafaxine, an antidepressant drug used to treat major depressive disorder, generalized anxiety disorder, and social anxiety disorder.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine is believed to be similar to that of Venlafaxine. It is a potent inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood. By inhibiting the reuptake of these neurotransmitters, N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine increases their concentration in the brain, which leads to an improvement in mood and a reduction in anxiety and pain.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine has been shown to have several biochemical and physiological effects in animal models. These include:
1. Increased levels of serotonin and norepinephrine in the brain.
2. Increased activity of GABA receptors in the brain.
3. Increased activity of pain receptors in the brain and spinal cord.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine has several advantages and limitations for lab experiments. Some of the advantages include:
1. It is a potent inhibitor of the reuptake of serotonin and norepinephrine, which makes it a valuable tool for studying the role of these neurotransmitters in the regulation of mood, anxiety, and pain.
2. It has been shown to have antidepressant, analgesic, and anxiolytic properties in animal models, which makes it a valuable tool for studying these conditions.
Some of the limitations of N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine for lab experiments include:
1. It is a metabolite of Venlafaxine, which means that its pharmacological properties may be influenced by the presence of Venlafaxine or other metabolites in the body.
2. Its pharmacokinetics and pharmacodynamics may vary depending on the species used in the experiment.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine. Some of these include:
1. Studying the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine in different animal models and humans.
2. Investigating the potential of N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine as a therapeutic agent for the treatment of depression, anxiety, and pain.
3. Studying the potential of N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine as a tool for investigating the role of serotonin, norepinephrine, and GABA in the regulation of mood, anxiety, and pain.
4. Investigating the potential of N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine as a tool for studying the mechanisms of action of antidepressant, analgesic, and anxiolytic drugs.
Conclusion:
N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine is a chemical compound that has attracted significant attention in scientific research due to its potential pharmacological properties. It is a metabolite of Venlafaxine, an antidepressant drug used to treat major depressive disorder, generalized anxiety disorder, and social anxiety disorder. N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine has been shown to have antidepressant, analgesic, and anxiolytic properties in animal models. It is a potent inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood. N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine can be synthesized from Venlafaxine by the process of demethylation. This process can be achieved through chemical or enzymatic means. The chemical method involves the use of reagents such as boron tribromide or iodine monochloride, which can selectively remove the methoxy group from Venlafaxine. The enzymatic method involves the use of enzymes such as cytochrome P450, which can catalyze the demethylation of Venlafaxine. Both methods have been used successfully to synthesize N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine in the laboratory.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine has been the subject of numerous scientific studies due to its potential pharmacological properties. Some of the research applications of this compound include:
1. Antidepressant activity: N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine has been shown to have antidepressant properties in animal models. It is believed to exert its antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood.
2. Analgesic activity: N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine has been shown to have analgesic properties in animal models. It is believed to exert its analgesic effects by modulating the activity of pain receptors in the brain and spinal cord.
3. Anxiolytic activity: N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamideenlafaxine has been shown to have anxiolytic properties in animal models. It is believed to exert its anxiolytic effects by modulating the activity of GABA receptors in the brain.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17-7-3-4-8-18(17)15-23-11-13-24(14-12-23)16-21(25)22-19-9-5-6-10-20(19)26-2/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTASDYXTJLDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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